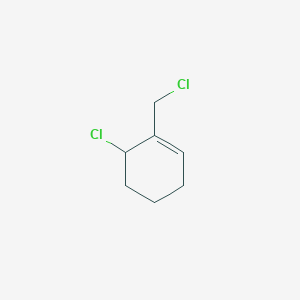![molecular formula C11H11ClN2O3 B12917499 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one CAS No. 106331-25-3](/img/structure/B12917499.png)
4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 2-ethylfuran.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Bases like NaH, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazine: A similar compound with slight structural differences.
2-Ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one: Another related compound with variations in the substituents.
Uniqueness
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
106331-25-3 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-14-11(15)10(12)9(6-13-14)17-7-8-4-3-5-16-8/h3-6H,2,7H2,1H3 |
InChI 键 |
PZGOEDOZCYWJQQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=CO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


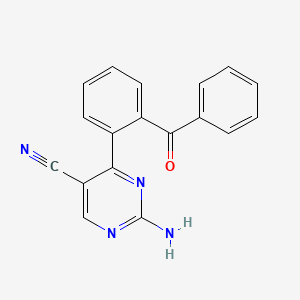
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)
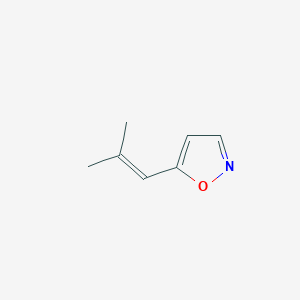
![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)

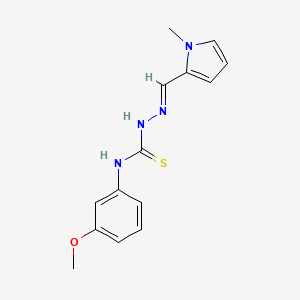
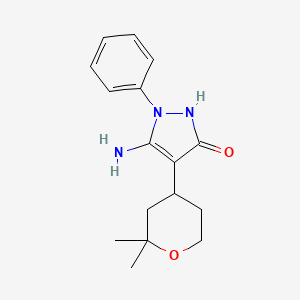
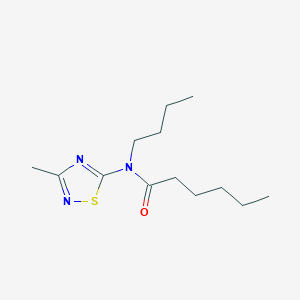

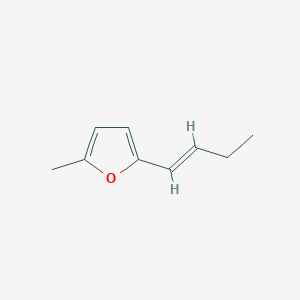
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
